molecular formula C19H21N5O2 B7551682 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide

3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide

Cat. No.: B7551682
M. Wt: 351.4 g/mol
InChI Key: CQJBAYQDHKYMSB-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide, also known as ETP-46321, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as tetrazole-containing amides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and proteins involved in inflammation and cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of oxidative stress, and the modulation of cell signaling pathways. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide is its versatility, as it has been shown to possess a range of biological activities that make it a promising candidate for the development of new therapeutics. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research on 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide, including further studies on its mechanisms of action and its potential as a therapeutic agent in a variety of diseases. It may also be possible to modify the structure of this compound to improve its efficacy and reduce its side effects. Additionally, future research may focus on developing new synthetic methods for the production of this compound and other tetrazole-containing amides.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide involves several steps, starting with the reaction of 4-methyl-3-nitrophenylacetic acid with thionyl chloride to form 4-methyl-3-chlorophenylacetyl chloride. This is then reacted with 4-ethoxyaniline and sodium azide to form the tetrazole ring, followed by reaction with 4-methyl-3-aminophenylboronic acid to form the final product.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, as well as the ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-26-17-9-5-15(6-10-17)7-11-19(25)21-16-8-4-14(2)18(12-16)24-13-20-22-23-24/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJBAYQDHKYMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)C)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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